
3-Bromo-6,8-dichloro-4H-chromen-4-one
Vue d'ensemble
Description
3-Bromo-6,8-dichloro-4H-chromen-4-one is a synthetic organic compound with the molecular formula C₉H₃BrCl₂O₂ and a molecular weight of 293.93 g/mol . It is a derivative of chromone, a naturally occurring compound found in various plants. This compound is characterized by the presence of bromine and chlorine atoms at specific positions on the chromone ring, which imparts unique chemical and physical properties.
Mécanisme D'action
Target of Action
It’s structurally similar compound, 6,8-dibromo-3-formylchromone, is reported to exhibit inhibitory activity against the enzyme urease . Urease plays a crucial role in the conversion of urea to ammonia and carbon dioxide, which is a vital process in nitrogen metabolism in organisms.
Mode of Action
Given its structural similarity to 6,8-dibromo-3-formylchromone, it might also act as an inhibitor of urease . Inhibitors typically work by binding to the active site of the enzyme, preventing the normal substrate from binding and thus blocking the enzyme’s catalytic activity.
Action Environment
For instance, a well-ventilated environment is recommended for handling this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,8-dichloro-4H-chromen-4-one typically involves the bromination and chlorination of a chromone precursor. One common method involves the following steps:
Starting Material: The synthesis begins with a chromone derivative, such as 4H-chromen-4-one.
Bromination: The chromone derivative is subjected to bromination using bromine (Br₂) in the presence of a suitable solvent, such as acetic acid or chloroform. This step introduces a bromine atom at the 3-position of the chromone ring.
Chlorination: The brominated intermediate is then chlorinated using chlorine gas (Cl₂) or a chlorinating agent like thionyl chloride (SOCl₂). This step introduces chlorine atoms at the 6 and 8 positions of the chromone ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and large-scale equipment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6,8-dichloro-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the chromone ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydroxy or amino derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
Substitution: Formation of substituted chromone derivatives with various functional groups.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of hydroxy or amino derivatives.
Applications De Recherche Scientifique
3-Bromo-6,8-dichloro-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4H-chromen-4-one: Lacks the chlorine atoms at the 6 and 8 positions.
6,8-Dibromo-3-formylchromone: Contains bromine atoms at the 6 and 8 positions and a formyl group at the 3 position.
3-Formylchromone: Contains a formyl group at the 3 position but lacks bromine and chlorine atoms.
Uniqueness
3-Bromo-6,8-dichloro-4H-chromen-4-one is unique due to the presence of both bromine and chlorine atoms on the chromone ring, which imparts distinct chemical reactivity and biological activity. This combination of halogen atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
3-bromo-6,8-dichlorochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrCl2O2/c10-6-3-14-9-5(8(6)13)1-4(11)2-7(9)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMDGEQRRZNLJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CO2)Br)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350990 | |
| Record name | 3-BROMO-6,8-DICHLORO-4H-CHROMEN-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263365-49-7 | |
| Record name | 3-Bromo-6,8-dichloro-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=263365-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-BROMO-6,8-DICHLORO-4H-CHROMEN-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





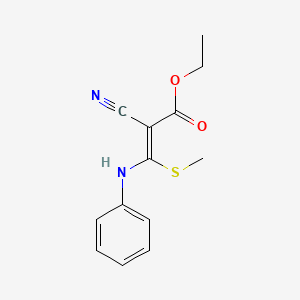
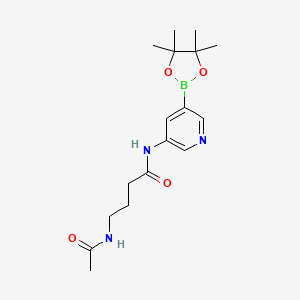

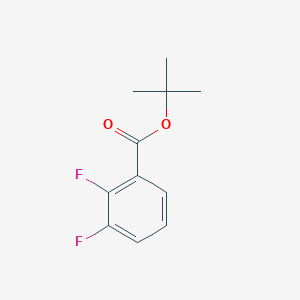
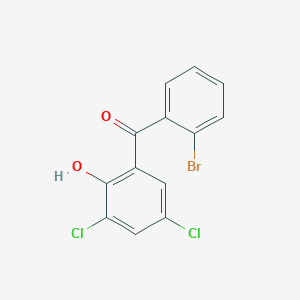



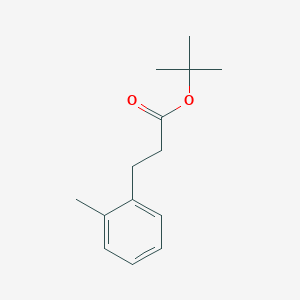
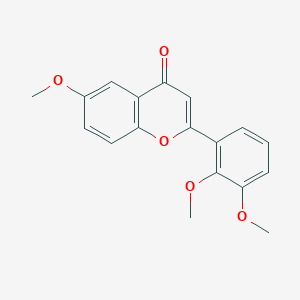
![Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B6333185.png)
